molecular formula C7H16N2O2 B2896057 H-Ser(tBu)-NH2 CAS No. 323587-47-9

H-Ser(tBu)-NH2

Cat. No.: B2896057
CAS No.: 323587-47-9
M. Wt: 160.217
InChI Key: DYKUPODEPSGZQP-YFKPBYRVSA-N
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Description

®-3-Tert-butoxy-2-aminopropanamide is a chiral compound with potential applications in various fields of chemistry and biology. Its structure consists of a tert-butoxy group attached to a 2-aminopropanamide backbone, making it an interesting molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Tert-butoxy-2-aminopropanamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-1-propanol.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Formation of the Amide Bond: The protected amino alcohol is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the amide bond.

    Deprotection: Finally, the Boc group is removed under acidic conditions to yield ®-3-Tert-butoxy-2-aminopropanamide.

Industrial Production Methods

Industrial production of ®-3-Tert-butoxy-2-aminopropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Tert-butoxy-2-aminopropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Tert-butoxy-2-aminopropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a chiral ligand in asymmetric synthesis and catalysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Tert-butoxy-2-aminopropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Tert-butoxy-2-aminopropanamide
  • ®-3-Tert-butoxy-2-aminopropanoic acid
  • ®-3-Tert-butoxy-2-aminopropanol

Uniqueness

®-3-Tert-butoxy-2-aminopropanamide is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and other applications where chirality is crucial.

Properties

IUPAC Name

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKUPODEPSGZQP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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